molecular formula C17H16ClN5O2 B11273120 N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273120
M. Wt: 357.8 g/mol
InChI Key: VOVCJLLUYKZNLS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, often referred to as Compound A , is a synthetic organic molecule with a complex structure. Let’s break it down:

    N-(5-chloro-2-methylphenyl): This part of the compound contains a chlorinated phenyl ring with a methyl group at the 2-position.

    5-[(3-methoxyphenyl)amino]: Here, we have an amino group attached to a methoxy-substituted phenyl ring.

    1H-1,2,3-triazole-4-carboxamide: The triazole ring, fused with a carboxamide group, completes the structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound A. One common approach involves the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The alkyne and azide precursors are carefully chosen to yield Compound A. The reaction proceeds under mild conditions and forms the triazole ring.

Industrial Production:: In industry, Compound A is synthesized on a larger scale using efficient and cost-effective methods. These may involve continuous flow processes, solid-phase synthesis, or microwave-assisted reactions.

Chemical Reactions Analysis

Compound A participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting functional groups within the molecule.

    Reduction: Reduction reactions modify the compound by adding hydrogen atoms or reducing functional groups.

    Substitution: Substitution reactions replace specific atoms or groups with others.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are commonly used.

    Major Products: Depending on the reaction conditions, Compound A can yield derivatives with altered properties.

Scientific Research Applications

Compound A finds applications in diverse fields:

    Medicine: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Chemical Biology: It serves as a probe in studies related to biological processes.

    Industry: Some derivatives of Compound A have industrial applications, such as in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Compound A stands out due to its triazole-carboxamide scaffold. Similar compounds include other triazoles, but their substitution patterns and functional groups differ. Notable analogs include Compound B) and Compound C).

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-10-6-7-11(18)8-14(10)20-17(24)15-16(22-23-21-15)19-12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

VOVCJLLUYKZNLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC

Origin of Product

United States

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